molecular formula C22H27N3O2 B7043494 5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide

5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide

Cat. No.: B7043494
M. Wt: 365.5 g/mol
InChI Key: RQWXXSSPSQPPKI-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include benzenesulfonyl chloride and various bases under alkaline conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain proteins, inhibiting their function and leading to antiproliferative effects . Molecular docking studies have revealed strong affinity and appropriate binding poses on the amino acid residues in the active sites of these target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide apart is its unique combination of a spirocyclic core with a functionalized pyridine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-15-8-9-18(23-16(15)2)21(26)24-19-14-22(10-12-25(3)13-11-22)27-20-7-5-4-6-17(19)20/h4-9,19H,10-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWXXSSPSQPPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)NC2CC3(CCN(CC3)C)OC4=CC=CC=C24)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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